molecular formula C17H27NO3S B7680126 N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline

Cat. No. B7680126
M. Wt: 325.5 g/mol
InChI Key: XAICCFPQQFRUHY-CJNGLKHVSA-N
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Description

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the sulfonamide family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline is not fully understood, but it is believed to involve inhibition of specific enzymes and receptors in the targeted cells. For example, it has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to cell death. It has also been shown to inhibit the activity of certain receptors involved in cancer cell growth, leading to cell death or growth arrest.
Biochemical and Physiological Effects:
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline has a variety of biochemical and physiological effects, depending on the specific application. In general, it has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to have neuroprotective effects in animal models, suggesting potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline in lab experiments is its high purity and yield. This makes it suitable for use in a variety of assays and experiments. Additionally, its antibacterial, antifungal, and antiviral properties make it a potential candidate for the development of new antibiotics and antiviral drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline. One area of interest is the development of new antibiotics and antiviral drugs based on this compound. Another area of interest is the development of new cancer treatments based on the compound's ability to inhibit cancer cell growth. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline involves the reaction of 2-ethylsulfonylaniline with (2S,3R)-2-tert-butyloxolan-3-methanol in the presence of a catalyst. The reaction proceeds through a series of steps, including protonation, nucleophilic attack, and elimination, to yield the final product. The synthesis method has been optimized to produce high yields of pure product, making it suitable for use in scientific research.

Scientific Research Applications

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline has been studied for its potential applications in a variety of scientific research areas. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects in animal models.

properties

IUPAC Name

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-5-22(19,20)15-9-7-6-8-14(15)18-12-13-10-11-21-16(13)17(2,3)4/h6-9,13,16,18H,5,10-12H2,1-4H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICCFPQQFRUHY-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NCC2CCOC2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=CC=CC=C1NC[C@H]2CCO[C@@H]2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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